2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile
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Overview
Description
2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, featuring a bromine atom and a nitrile group attached to the pyridine ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile typically involves the bromination of 5-methylpyridin-3-ylacetonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Arylboronic Acids: Used in Suzuki-Miyaura coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitrile groups.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-5-methylpyridin-2-yl)acetonitrile: A closely related compound with a similar structure but different positional isomerism.
2-(6-Bromopyridin-3-yl)acetonitrile: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-(6-Bromo-5-methylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(6-bromo-5-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2H2,1H3 |
InChI Key |
VDGJVDSYZPZIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)CC#N |
Origin of Product |
United States |
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